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Compound of Interest

Compound Name: 5-Amino-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-3-
methylisoxazole, a heterocyclic amine of interest in medicinal chemistry and drug
development. Due to the limited availability of experimentally derived spectra for 5-Amino-3-
methylisoxazole, this document presents a combination of available mass spectrometry data,
and for NMR and IR, a comparative analysis with its close structural isomer, 3-Amino-5-
methylisoxazole, for which comprehensive data is accessible. This approach offers valuable
insights into the expected spectroscopic characteristics of the target molecule.

Molecular Structure

IUPAC Name: 3-methylisoxazol-5-amine Molecular Formula: CaHsN20O Molecular Weight: 98.11
g/mol CAS Number: 14678-02-5[1]

Spectroscopic Data

The following sections present the available and comparative spectroscopic data for 5-Amino-
3-methylisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 5-Amino-3-methylisoxazole is not readily available in the public
domain. However, the expected chemical shifts can be inferred by comparison with its isomer,
3-Amino-5-methylisoxazole, and other similar isoxazole derivatives. The key difference in the
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1H NMR spectrum would be the chemical shift of the vinyl proton, and in the 13C NMR, the shifts
of the carbon atoms in the isoxazole ring.

Table 1: Comparative 'H NMR Data

Chemical o
Compound Proton _ Multiplicity Solvent Reference
Shift (&) ppm
3-Amino-5-
] ) PubChem
methylisoxaz -CHs ~2.2 Singlet CDCls
CID: 66172
ole
. PubChem
-NH:z ~4.0 Broad Singlet CDCIs
CID: 66172
) PubChem
=CH- ~5.4 Singlet CDCls
CID: 66172
5-Amino-3-
methylisoxaz )
-CHs ~2.1 Singlet CDCls N/A
ole
(Predicted)
-NH:z ~4.5-5.5 Broad Singlet CDCIs N/A
=CH- ~4.8 Singlet CDCls N/A

Table 2: Comparative 3C NMR Data
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Chemical Shift

Compound Carbon Solvent Reference
(6) ppm

3-Amino-5-

] -CHs ~12 CDClIs SpectraBase

methylisoxazole

C4 ~85 CDCls SpectraBase

C5 ~170 CDCls SpectraBase

C3 ~160 CDCls SpectraBase

5-Amino-3-

methylisoxazole -CHs ~11 CDCls N/A

(Predicted)

Cc4 ~75 CDCls N/A

C3 ~158 CDCls N/A

C5 ~168 CDClIs N/A

Infrared (IR) Spectroscopy

Similar to the NMR data, experimental IR spectra for 5-Amino-3-methylisoxazole are not
widely published. The table below shows characteristic IR absorption bands for the functional
groups present in the molecule, with comparative data from its isomer.

Table 3: Key IR Absorption Bands
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Functional Group

Vibrational Mode

Expected

Wavenumber (cm~?)

Reference (3-Amino-
5-methylisoxazole)

) Symmetric &
N-H (amine) ] 3400-3200 PubChem CID: 66172
Asymmetric Stretch
C-H (methyl) Stretch 2950-2850 PubChem CID: 66172
C=N (isoxazole) Stretch 1650-1550 PubChem CID: 66172
N-H (amine) Bend 1640-1560 PubChem CID: 66172
C-0O (isoxazole) Stretch 1250-1150 PubChem CID: 66172

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum for 5-Amino-3-methylisoxazole is available from
the NIST WebBook.[2] The molecular ion peak ([M]*) is expected at m/z 98, corresponding to

the molecular weight of the compound.

Table 4: Mass Spectrometry Data for 5-Amino-3-methylisoxazole

m/z Relative Intensity (%) Assignment

98 100 [M]* (Molecular lon)
83 20 [M-CHs]*

70 30 [M-COJ*

55 45 [CsH3N]*

42 80 [C2H2N]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-des) in a 5 mm NMR tube.

'H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. A typical
experiment involves a 30-degree pulse angle, a 1-2 second relaxation delay, and the
acquisition of 16-64 scans.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the low natural abundance of 13C, several thousand scans are typically required to achieve
a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few
drops of a volatile solvent like methylene chloride or acetone.[3]

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow
the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and
acquire the spectrum.[3] The number of scans can be adjusted to improve the signal-to-noise
ratio.

Background Correction: A background spectrum of the clean salt plate should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (Electron lonization)

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer, typically through a heated probe or a gas chromatography inlet.[5]

lonization: Bombard the sample molecules with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.[5]
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e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[5]

o Detection: Detect the separated ions and record their abundance to generate a mass

spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044965#spectroscopic-data-of-5-amino-3-
methylisoxazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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